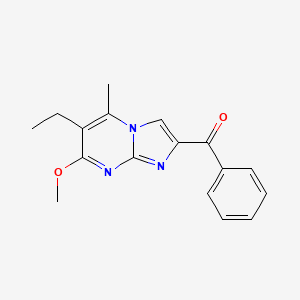

Divaplon

Description

Propriétés

Numéro CAS |

90808-12-1 |

|---|---|

Formule moléculaire |

C17H17N3O2 |

Poids moléculaire |

295.34 g/mol |

Nom IUPAC |

(6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone |

InChI |

InChI=1S/C17H17N3O2/c1-4-13-11(2)20-10-14(18-17(20)19-16(13)22-3)15(21)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3 |

Clé InChI |

NRJVHCSYLGLURI-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(N2C=C(N=C2N=C1OC)C(=O)C3=CC=CC=C3)C |

Apparence |

Solid powder |

Autres numéros CAS |

90808-12-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-benzoyl-6-ethyl-7-methoxy-5-methylimidazol(1,2-a)pyrimidine divaplon RU 32698 RU-32698 |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Divaplon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divaplon (also known as RU-32698) is a non-benzodiazepine anxiolytic and anticonvulsant agent belonging to the imidazopyrimidine class of compounds. Its mechanism of action is centered on its activity as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This guide provides a comprehensive overview of the core mechanism of action of this compound, including its interaction with the GABA-A receptor, and summarizes the available quantitative data from preclinical studies. Detailed methodologies for key experimental procedures are also provided to facilitate further research and development.

Core Mechanism of Action: Partial Agonism at the GABA-A Receptor

This compound exerts its pharmacological effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike classical benzodiazepines which are full agonists, this compound is classified as a partial agonist. This distinction is crucial to its pharmacological profile, suggesting a potential for a ceiling effect on its activity that may contribute to a more favorable side-effect profile, such as reduced sedative effects and a lower propensity for tolerance development.

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. This compound binds to the benzodiazepine site on the GABA-A receptor, an allosteric modulatory site distinct from the GABA binding site. As a partial agonist, this compound enhances the effect of GABA by increasing the frequency of channel opening, but to a lesser extent than a full agonist. This positive allosteric modulation potentiates the inhibitory effects of GABA, leading to the anxiolytic and anticonvulsant properties of the compound.

Signaling Pathway

The binding of this compound to the benzodiazepine site of the GABA-A receptor initiates a conformational change that increases the affinity of the receptor for GABA. This leads to a more pronounced inhibitory effect for a given concentration of GABA, effectively dampening neuronal excitability.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound. The limited publicly available data highlights the need for further characterization of this compound.

| Parameter | Value | Species/Assay | Reference |

| IC₅₀ (GABA Receptor Agonist) | 0.056 µM | Rat model of anxiety | [1][2] |

| Anticonvulsant Activity | No significant tolerance observed at 9 mg/kg b.d. | Mouse (i.v. pentylenetetrazol infusion) | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound's mechanism of action. These are generalized protocols that can be adapted for specific studies.

Radioligand Binding Assay for GABA-A Receptor Affinity

This assay is used to determine the binding affinity (Kᵢ value) of this compound for the benzodiazepine site on the GABA-A receptor.

Experimental Workflow:

Methodology:

-

Membrane Preparation: Brain tissue, typically from the cerebral cortex of rats, is homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are rich in GABA-A receptors. The membrane pellet is washed and resuspended in the assay buffer.

-

Competitive Binding: The prepared membranes are incubated with a known concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam) and a range of concentrations of the unlabeled test compound (this compound).

-

Equilibrium Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for Functional Activity

This technique is used to measure the functional effects of this compound on the GABA-A receptor, specifically its ability to potentiate GABA-induced chloride currents.

Methodology:

-

Cell Culture and Transfection: A cell line (e.g., HEK293 cells) is cultured and transiently transfected with cDNAs encoding the subunits of the desired GABA-A receptor isoform.

-

Whole-Cell Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the measurement of ionic currents across the entire cell membrane.

-

Drug Application: A solution containing a low concentration of GABA is applied to the cell to elicit a baseline chloride current. Subsequently, GABA is co-applied with varying concentrations of this compound to determine its modulatory effect.

-

Data Acquisition and Analysis: The chloride currents are recorded and analyzed to determine the potentiation of the GABA response by this compound. The data can be used to generate a concentration-response curve and determine the EC₅₀ and the maximal efficacy of this compound.

In Vivo Models of Anxiety and Anticonvulsant Activity

Animal models are essential for evaluating the anxiolytic and anticonvulsant effects of this compound in a physiological context.

3.3.1. Elevated Plus Maze

This is a widely used model to assess anxiety-like behavior in rodents.

Methodology:

-

Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.

-

Procedure: Rodents are placed at the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).

-

Data Collection: The time spent in the open arms versus the closed arms and the number of entries into each arm are recorded. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

-

Drug Administration: this compound or a vehicle control is administered to the animals at a predetermined time before the test.

3.3.2. Vogel Conflict Test

This model assesses the anti-conflict (anxiolytic) effects of a drug.

Methodology:

-

Apparatus: A chamber with a drinking spout that can deliver a mild electric shock.

-

Procedure: Water-deprived rats are placed in the chamber and allowed to drink. After a certain number of licks, a mild electric shock is delivered through the spout, punishing the drinking behavior.

-

Data Collection: The number of punished licks is recorded over a specific period. Anxiolytic drugs increase the number of punished licks, indicating a reduction in the animal's fear of the shock.

-

Drug Administration: this compound or a vehicle is administered prior to the test session.

Conclusion

This compound's mechanism of action as a partial agonist at the benzodiazepine site of the GABA-A receptor positions it as a potentially valuable therapeutic agent with a distinct pharmacological profile compared to full agonists. The available data, though limited, supports its anxiolytic and anticonvulsant properties. Further in-depth studies are warranted to fully elucidate its binding affinities to various GABA-A receptor subtypes, its efficacy as a partial agonist, and its pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for the future development and clinical application of this compound and related compounds.

References

Divaplon: A Technical Whitepaper on its Partial Agonist Activity at the GABA-A Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divaplon (RU-32698) is a non-benzodiazepine anxiolytic and anticonvulsant agent belonging to the imidazopyrimidine class of compounds. It exerts its pharmacological effects by acting as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. As a positive allosteric modulator, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a net decrease in neuronal excitability. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, relevant (though limited) preclinical data, detailed experimental protocols for assessing its activity, and visual diagrams of key pathways and workflows.

Introduction to this compound and the GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission. The receptor is a heteropentamer, typically composed of two α, two β, and one γ subunit, which form a central chloride (Cl⁻) ion pore. The binding of GABA to its sites at the β+/α− interfaces triggers a conformational change, opening the channel and allowing Cl⁻ influx, which hyperpolarizes the neuron and reduces its excitability.

This compound is a member of the imidazo[1,2-a]pyrimidine family, a class of compounds developed as alternatives to classical benzodiazepines. It binds to an allosteric site, the benzodiazepine (BZD) site, located at the α+/γ− interface of the GABA-A receptor. Unlike full agonists (e.g., diazepam) which elicit a maximal response, partial agonists like this compound produce a submaximal effect, even at saturating concentrations. This property is hypothesized to lead to a more favorable side-effect profile, potentially reducing sedation, ataxia, and dependence liability compared to full agonists. Preclinical studies have confirmed the anxiolytic-like and anticonvulsant effects of this compound in various animal models.

Quantitative Pharmacological Data

However, to provide a relevant pharmacological context for a compound of the imidazopyrimidine class, the following table summarizes data for Fasiplon , a structurally related imidazopyrimidine with a similar mechanism of action.

Table 1: Comparative Binding Affinities (Ki, nM) of Fasiplon for GABAA Receptor Subtypes

| Compound | α1βxγ2 | α2βxγ2 | α3βxγ2 | α5βxγ2 |

| Fasiplon | ~20 | ~5 | ~4 | ~15 |

Note: Lower Ki values indicate higher binding affinity. Data is synthesized from multiple sources indicating preferential binding.

Signaling Pathways and Mechanism of Action

This compound's mechanism as a partial agonist involves binding to the BZD site on the GABA-A receptor and enhancing the receptor's response to GABA. This positive allosteric modulation increases the frequency of channel opening, leading to enhanced chloride ion influx and neuronal hyperpolarization. The "partial" nature of its agonism means it has a lower intrinsic efficacy than a full agonist.

GABA-A Receptor Positive Allosteric Modulation by this compound.

Experimental Protocols

The following protocols describe standard methodologies used to characterize the pharmacological activity of compounds like this compound at the GABA-A receptor.

Radioligand Displacement Assay for Binding Affinity (Ki)

This protocol determines a compound's affinity for the BZD binding site by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step three times.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.

-

-

Binding Assay:

-

Set up assay tubes in triplicate for:

-

Total Binding: Receptor membranes + Radioligand (e.g., [³H]flunitrazepam at ~1 nM) + Assay Buffer.

-

Non-specific Binding: Total binding components + a saturating concentration of an unlabeled competitor (e.g., 10 µM Diazepam).

-

Competition: Total binding components + varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

-

Incubate tubes on ice (0-4°C) for 60-90 minutes to reach equilibrium.

-

-

Termination and Quantification:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B).

-

Wash filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 (concentration of this compound that inhibits 50% of specific binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a Radioligand Displacement Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology for Functional Activity (EC50 & Efficacy)

This protocol measures the functional effect of this compound on GABA-A receptor-mediated ion currents.

Methodology:

-

Cell Preparation:

-

Culture cells expressing the desired GABA-A receptor subtype combination (e.g., HEK293 cells transiently transfected with α, β, and γ subunit cDNAs).

-

Plate cells onto coverslips for recording 24-48 hours post-transfection.

-

-

Electrophysiological Recording:

-

Use the whole-cell patch-clamp configuration to record from a single cell.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

The internal pipette solution contains high Cl⁻ to produce inward currents, while the external solution mimics physiological ion concentrations.

-

-

Drug Application:

-

Establish a baseline GABA-evoked current by applying a low, non-saturating concentration of GABA (e.g., the EC5-EC20 concentration).

-

Co-apply the same concentration of GABA with varying concentrations of this compound to the cell.

-

Wash the cell with external solution between applications to allow for receptor recovery.

-

-

Data Analysis:

-

Measure the peak amplitude of the current evoked by each concentration of this compound.

-

Normalize the potentiation to the baseline GABA response.

-

Plot the normalized response against the log concentration of this compound and fit the data to the Hill equation to determine the EC50 (concentration for half-maximal potentiation) and the Emax (maximal potentiation, or efficacy).

-

Partial agonism is confirmed if the Emax of this compound is significantly lower than that of a full agonist like diazepam tested under the same conditions.

-

Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Behavioral Models: The Elevated Plus Maze (EPM)

The EPM is a widely used preclinical model to assess the anxiolytic-like effects of compounds in rodents.

Methodology:

-

Apparatus: A plus-shaped maze raised above the floor, consisting of two open arms and two enclosed arms.

-

Procedure:

-

Administer this compound (e.g., via intraperitoneal injection) to rodents at various doses. A vehicle control group and a positive control group (e.g., diazepam) are also included.

-

After a set pre-treatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a fixed period (typically 5 minutes).

-

Record the session with a video camera for later analysis.

-

-

Data Analysis:

-

Key parameters measured include:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Total number of arm entries (a measure of general locomotor activity).

-

-

An increase in the time spent and/or entries into the open arms, without a significant change in total arm entries, is indicative of an anxiolytic-like effect.

-

The Concept of Partial Agonism

Partial agonism is a key feature of this compound's pharmacology. A partial agonist binds to the same receptor site as a full agonist but produces a lower maximal response. This can be conceptualized as the compound being less efficient at inducing the active conformational state of the receptor. This property is often desirable as it can provide a "ceiling" effect, potentially preventing the excessive receptor activation that leads to more severe side effects.

Conceptual Model of Full vs. Partial Agonism at the GABA-A Receptor.

Conclusion

This compound is a GABA-A receptor partial agonist from the imidazopyrimidine class with demonstrated anxiolytic and anticonvulsant properties in preclinical models. Its mechanism of action via positive allosteric modulation of the BZD site is well-understood conceptually. While specific quantitative binding and functional data for this compound itself remain elusive in the public domain, the methodologies outlined in this guide provide a robust framework for the characterization of this and other similar GABA-A receptor modulators. The principle of partial agonism embodied by this compound continues to be a key strategy in the development of safer and better-tolerated therapeutics for anxiety and seizure disorders.

Divaplon (RU-32698): A Technical Overview of a Novel Imidazopyrimidine Anxiolytic

Abstract

Divaplon (RU-32698) is a nonbenzodiazepine anxiolytic and anticonvulsant agent belonging to the imidazopyrimidine class of compounds. Developed by Roussel Uclaf in the late 1980s, this compound acts as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and pharmacological profile of this compound, with a focus on quantitative data and experimental methodologies.

Introduction

The quest for anxiolytic agents with improved side-effect profiles over classical benzodiazepines led to the exploration of novel chemical scaffolds that interact with the GABA-A receptor. The imidazopyrimidines emerged as a promising class of compounds, demonstrating a distinct pharmacological profile. This compound (RU-32698) was one such compound, designed to elicit anxiolytic and anticonvulsant effects with potentially reduced sedative and tolerance-inducing properties.[1] This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the scientific journey and characteristics of this compound.

Discovery and History

This compound, chemically identified as (6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone, was synthesized and characterized by the French pharmaceutical company Roussel Uclaf. The development of this compound was part of a broader research effort into imidazopyrimidine derivatives as potential non-sedating anxiolytics. Roussel Uclaf, which later became part of Sanofi, was actively involved in the research and development of novel therapeutics targeting the central nervous system.[2]

Chemical Synthesis

While the specific, detailed synthesis protocol for this compound (RU-32698) is not extensively documented in publicly available literature, the general synthesis of imidazo[1,2-a]pyrimidines involves the condensation of a 2-aminopyrimidine with an α-haloketone. The synthesis of this compound would have likely followed a similar multi-step pathway, starting from appropriately substituted pyrimidine and phenylmethanone precursors.

Pharmacological Profile

Mechanism of Action

This compound exerts its pharmacological effects by acting as a partial agonist at the benzodiazepine (BZD) binding site on the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. This compound allosterically modulates this process, enhancing the effect of GABA. As a partial agonist, it is hypothesized to produce a submaximal response compared to full agonists like diazepam, which may contribute to a more favorable side-effect profile, including a lower potential for tolerance development.[1]

In-Vitro Pharmacology

This compound's interaction with the GABA-A receptor has been characterized through various in-vitro assays.

Table 1: In-Vitro Pharmacological Data for this compound (RU-32698)

| Parameter | Value | Receptor/System | Reference |

| IC50 | 0.056 µM | GABA Receptor (non-specific) | TargetMol |

In-Vivo Pharmacology

Preclinical in-vivo studies in rodent models have demonstrated the anxiolytic and anticonvulsant properties of this compound.

Table 2: In-Vivo Pharmacological Data for this compound (RU-32698)

| Animal Model | Effect | Dose Range | Reference |

| Mouse | Anticonvulsant activity (against pentylenetetrazol-induced seizures) | 9 mg/kg b.d. | [1] |

| Mouse | Lack of anticonvulsant tolerance with chronic administration | 9 mg/kg b.d. | [1] |

These studies suggest that this compound possesses a pharmacological profile consistent with a partial agonist at the benzodiazepine receptor, showing efficacy in models of anxiety and epilepsy without the rapid development of tolerance observed with full agonists like diazepam.

Experimental Protocols

Radioligand Binding Assay ([3H]Flunitrazepam)

This assay is a standard method to determine the binding affinity of a compound for the benzodiazepine site on the GABA-A receptor.

Protocol:

-

Membrane Preparation: Whole brains (excluding cerebellum) from male Wistar rats are homogenized in a suitable buffer (e.g., Na-K phosphate buffer, pH 7.4). The homogenate is subjected to differential centrifugation to isolate a crude membrane fraction enriched with GABA-A receptors.

-

Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]Flunitrazepam (e.g., 1 nM) and varying concentrations of the test compound (this compound). A parallel set of tubes containing a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam) is used to determine non-specific binding.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of [3H]Flunitrazepam (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique is used to measure the functional effects of a compound on the GABA-A receptor ion channel activity.

Protocol:

-

Cell Preparation: A suitable cell line (e.g., HEK293 cells or Xenopus oocytes) is transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, etc.) to study subtype selectivity.

-

Recording Setup: A single cell is selected, and a glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage Clamp: The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

Drug Application: GABA is applied to the cell at a concentration that elicits a submaximal response (e.g., EC20). Subsequently, GABA is co-applied with varying concentrations of this compound.

-

Data Acquisition: The changes in the chloride current flowing through the GABA-A receptor channels are recorded.

-

Data Analysis: The potentiation of the GABA-elicited current by this compound is measured. Dose-response curves are generated to determine the EC50 (concentration for half-maximal potentiation) and Emax (maximum potentiation relative to the GABA response alone).

Pharmacokinetics and Metabolism (ADME)

Detailed pharmacokinetic and metabolism data for this compound in humans are not available in the published literature. Preclinical studies would have been necessary to characterize its absorption, distribution, metabolism, and excretion (ADME) profile to assess its suitability as a clinical candidate.

Clinical Development and Discontinuation

Information regarding the clinical development of this compound is scarce. It is presumed that the compound entered early-stage clinical trials for anxiety-related disorders. However, its development was discontinued, and it was never marketed. The specific reasons for the discontinuation of this compound's clinical development have not been publicly disclosed but could be related to a variety of factors including insufficient efficacy, unfavorable side-effect profile, or pharmacokinetic issues that became apparent during human trials.

Conclusion

This compound (RU-32698) represents an interesting example of the imidazopyrimidine class of nonbenzodiazepine anxiolytics. Its mechanism as a partial agonist at the benzodiazepine site of the GABA-A receptor held the promise of anxiolytic and anticonvulsant efficacy with a potentially improved side-effect profile, particularly regarding tolerance. While preclinical studies demonstrated its potential, the lack of publicly available clinical data and the ultimate discontinuation of its development suggest that it did not meet the required criteria for a successful therapeutic agent. Nevertheless, the study of compounds like this compound has contributed to the understanding of the structure-activity relationships of GABA-A receptor modulators and has paved the way for the development of other subtype-selective compounds.

References

Divaplon: A Technical Guide to its Anticonvulsant Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research into the anticonvulsant properties of Divaplon (RU-32698). This compound is a nonbenzodiazepine compound belonging to the imidazopyrimidine class of drugs.[1] It has been investigated for its anxiolytic and anticonvulsant effects, acting as a partial agonist at the benzodiazepine site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Core Data Summary

The following tables present the available quantitative data for this compound's interaction with the GABA-A receptor and its activity in a preclinical seizure model. The available data in the public domain is limited, reflecting the scope of published research on this specific compound.

Table 1: Receptor Binding and Agonist Activity

| Parameter | Value | Compound | Receptor | Source |

| IC50 | 0.056 µM | This compound | GABA-A Receptor | [2] |

Table 2: In Vivo Anticonvulsant Activity

| Animal Model | Species | Administration Route | Dose | Effect | Source |

| Intravenous Pentylenetetrazol (PTZ) Infusion | Mice | Intraperitoneal (b.d.) | 9 mg/kg | No significant anticonvulsant tolerance observed | [3] |

| Conditioned Fear Acquisition | Mice | Not Specified | 1-60 mg/kg | Disruption of fear learning | [4] |

Mechanism of Action: Partial Agonism at the GABA-A Receptor

This compound exerts its anticonvulsant effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It acts as a partial agonist at the benzodiazepine binding site, which is distinct from the GABA binding site.

Upon binding, this compound allosterically modulates the receptor, increasing the affinity of GABA for its binding site. This leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect and raising the seizure threshold. As a partial agonist, this compound is hypothesized to produce a submaximal response compared to full agonists like diazepam, which may contribute to a reduced liability for tolerance development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | GABA Receptor | TargetMol [targetmol.com]

- 3. Lack of anticonvulsant tolerance with RU 32698 and Ro 17-1812 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzodiazepine (omega) receptor partial agonists and the acquisition of conditioned fear in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Divaplon: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divaplon (also known by its research code, RU-32698) is a non-benzodiazepine compound that acts as a partial agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABAA) receptor. As a positive allosteric modulator, it enhances the effect of the principal inhibitory neurotransmitter, GABA, resulting in anxiolytic and anticonvulsant properties. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, including detailed experimental methodologies and visual representations of its mechanism of action and relevant experimental workflows.

Pharmacodynamics

This compound's primary pharmacodynamic effect is the modulation of GABAergic neurotransmission through its interaction with the GABAA receptor complex.

Receptor Binding and Functional Activity

As a partial agonist, this compound exhibits a lower intrinsic efficacy compared to full agonists like diazepam. This characteristic is hypothesized to contribute to a reduced propensity for developing tolerance to its anticonvulsant effects[1].

Table 1: GABAA Receptor Binding Affinity of this compound (RU-32698)

| Compound | Receptor Subtype | Test System | Radioligand | Affinity Metric (Ki/IC50) | Value (nM) | Reference |

|---|

| this compound (RU-32698) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

Table 2: Functional Activity of this compound (RU-32698) at GABAA Receptors

| Compound | Receptor Subtype | Test System | Assay Type | Efficacy Metric (EC50) | Value (nM) | Reference |

|---|

| this compound (RU-32698) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

Signaling Pathway

This compound, by binding to the benzodiazepine site on the GABAA receptor, enhances the GABA-induced influx of chloride ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Figure 1: this compound's mechanism of action at the GABAA receptor.

Pharmacokinetics

Table 3: Pharmacokinetic Parameters of this compound (RU-32698) in Humans (Data Not Available)

| Parameter | Value | Units | Conditions |

|---|---|---|---|

| Cmax | N/A | ng/mL | Single oral dose |

| Tmax | N/A | h | Single oral dose |

| t1/2 | N/A | h | Single oral dose |

| AUC(0-inf) | N/A | ng*h/mL | Single oral dose |

| Bioavailability | N/A | % | Compared to IV |

| Protein Binding | N/A | % | |

Table 4: Pharmacokinetic Parameters of this compound (RU-32698) in Animal Models (Data Not Available)

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC(0-inf) (ng*h/mL) |

|---|---|---|---|---|---|---|

| Mouse | 9 (b.d.) | i.p. | N/A | N/A | N/A | N/A |

| Rat | N/A | N/A | N/A | N/A | N/A | N/A |

Experimental Protocols

Detailed experimental protocols for studies specifically involving this compound are scarce. However, based on the available information and general practices for testing anxiolytic and anticonvulsant drugs, the following methodologies are representative of the types of experiments likely conducted.

Anticonvulsant Activity Assessment in Mice

This protocol is based on a study that assessed the development of tolerance to the anticonvulsant effects of RU-32698[1].

Objective: To determine the anticonvulsant efficacy of this compound (RU-32698) and assess the development of tolerance following repeated administration.

Animals: Male mice.

Procedure:

-

Drug Administration: Mice were administered this compound (9 mg/kg, b.d., i.p.), diazepam (as a full agonist control), or Ro 17-1812 (as another partial agonist) for a specified number of days.

-

Induction of Seizures: Seizures were induced by a continuous intravenous infusion of pentylenetetrazol (PTZ).

-

Endpoint Measurement: The threshold dose of PTZ required to induce the first myoclonic twitch and the onset of clonic convulsions was determined. An increase in the PTZ threshold indicates anticonvulsant activity.

-

Tolerance Assessment: The change in the PTZ threshold was measured over the course of the repeated drug administration period. A decrease in the elevation of the PTZ threshold over time indicates the development of tolerance.

References

Divaplon: A Technical Whitepaper on the GABA-A Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divaplon (also known as RU-32698) is a non-benzodiazepine anxiolytic and anticonvulsant compound belonging to the imidazopyrimidine class of drugs.[1] It exerts its pharmacological effects by acting as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] This document provides a comprehensive technical overview of this compound, including its chemical identity, mechanism of action, and relevant experimental data and protocols.

Chemical Identity

The chemical nomenclature and identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone[1] |

| Synonyms | This compound, Divaplone, Divaplonum, RU-32698, RU 32698, DRU32698[1] |

| CAS Number | 90808-12-1[1] |

| Molecular Formula | C17H17N3O2 |

| Molecular Weight | 295.34 g/mol |

| ChEMBL ID | CHEMBL281164 |

| PubChem CID | 65822 |

Mechanism of Action

This compound is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to the benzodiazepine site, which is located at the interface of the α and γ subunits of the receptor complex. As a partial agonist, this compound enhances the effect of GABA, increasing the frequency of chloride channel opening and leading to neuronal hyperpolarization. This inhibitory effect is the basis for its anxiolytic and anticonvulsant properties.

Downstream Signaling Pathway

The binding of this compound to the GABA-A receptor initiates a downstream signaling cascade that ultimately leads to a decrease in neuronal excitability. The key steps in this pathway are illustrated in the diagram below.

Caption: Downstream signaling pathway of this compound at the GABA-A receptor.

Pharmacological Data

| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) |

| Diazepam-like (3-S) | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 |

| Imidazobenzodiazepine (1-S) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 |

| Triazolam-like (2-S) | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 |

| Data is representative and sourced from a study on various benzodiazepine derivatives. |

Experimental Protocols

Representative Synthesis of the Imidazo[1,2-a]pyrimidine Core

A specific, detailed synthesis protocol for this compound is not publicly available. However, a general method for the synthesis of the core imidazo[1,2-a]pyrimidine structure is presented below. This can be adapted by medicinal chemists for the synthesis of this compound and its analogs.

Caption: Representative workflow for the synthesis of an imidazo[1,2-a]pyrimidine derivative.

Protocol Details:

-

Reaction Setup: In a microwave-safe vessel, combine imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 equivalent), the desired aromatic amine (1.05 equivalents), and magnesium sulfate (1.0 equivalent) in ethyl alcohol.

-

Microwave Synthesis: Irradiate the mixture in a microwave reactor at 200 W and a temperature of 80-85°C for 40-120 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure. Add dichloromethane to the residue, filter to remove the magnesium sulfate, and wash the organic layer with distilled water.

-

Purification: Purify the crude product using flash silica gel chromatography to obtain the final imine derivative.

GABA-A Receptor Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the GABA-A receptor.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [3H]flunitrazepam)

-

Non-specific binding control (e.g., clonazepam)

-

Test compound (this compound)

-

Glass fiber filters

-

Scintillation cocktail

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times with ice-cold binding buffer through repeated centrifugation and resuspension.

-

Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled competitor), and competition (membranes + radioligand + varying concentrations of this compound).

-

Incubate the plate at 0-4°C to allow binding to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.

-

Conclusion

This compound is a well-characterized partial agonist of the GABA-A receptor with demonstrated anxiolytic and anticonvulsant properties. Its mechanism of action through the potentiation of GABAergic neurotransmission is well-understood. While detailed synthetic and quantitative binding data are not widely available in recent literature, the information presented in this whitepaper provides a solid foundation for researchers and drug development professionals interested in this compound and the broader class of imidazopyrimidine-based therapeutics. Further research into the subtype selectivity and in vivo efficacy of this compound could provide valuable insights for the development of novel treatments for anxiety and seizure disorders.

References

Divaplon: A Technical Guide to its Molecular Properties, Synthesis, and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divaplon is a non-benzodiazepine anxiolytic and anticonvulsant agent belonging to the imidazopyrimidine class of compounds. It exerts its pharmacological effects as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor, with a degree of selectivity for α3 and α5 subunit-containing receptor subtypes. This document provides a comprehensive technical overview of this compound, including its molecular and physical properties, a detailed synthesis protocol, and methodologies for its preclinical evaluation. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are illustrated using diagrams.

Molecular and Physicochemical Properties

This compound, with the IUPAC name (6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone, possesses the molecular formula C₁₇H₁₇N₃O₂.[1][2][3][4][5] Its molar mass is approximately 295.34 g/mol . A summary of its key identifiers and properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₇N₃O₂ | |

| Molar Mass | 295.34 g/mol | |

| IUPAC Name | (6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone | |

| CAS Number | 90808-12-1 | |

| PubChem CID | 65822 |

Synthesis Protocol

The synthesis of this compound involves a multi-step process culminating in the formation of the imidazo[1,2-a]pyrimidine core and subsequent acylation. While a specific detailed protocol for this compound was not found in the immediate search, a general methodology for the synthesis of related imidazo[1,2-a]pyrimidine derivatives can be adapted. The following represents a plausible synthetic route based on established chemical principles for this class of compounds.

Step 1: Synthesis of the Imidazo[1,2-a]pyrimidine Core

A substituted 2-aminopyrimidine is reacted with an α-haloketone in a suitable solvent, such as ethanol or dimethylformamide (DMF). The reaction is typically heated to facilitate the condensation and cyclization to form the imidazo[1,2-a]pyrimidine scaffold.

Step 2: Acylation

The imidazo[1,2-a]pyrimidine core is then acylated at the 2-position with benzoyl chloride in the presence of a base, such as triethylamine or pyridine, to yield this compound. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.

Purification: The final product is purified using standard techniques such as column chromatography on silica gel followed by recrystallization to obtain pure this compound.

Preclinical Characterization: Experimental Protocols

The preclinical evaluation of this compound involves a series of in vitro and in vivo assays to determine its pharmacological profile, including its binding affinity to the GABAA receptor, its functional activity as a modulator, and its anxiolytic and anticonvulsant properties.

In Vitro Assays

This assay determines the affinity of this compound for the benzodiazepine binding site on the GABAA receptor. A competitive radioligand binding assay is a standard method.

Protocol:

-

Membrane Preparation: Whole brains from rodents (e.g., rats) are homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the crude synaptic membrane fraction containing GABAA receptors.

-

Binding Reaction: The prepared membranes are incubated with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of this compound.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Patch-clamp electrophysiology is used to measure the functional effects of this compound on GABAA receptor-mediated ion currents in cultured cells (e.g., HEK293 cells) expressing specific GABAA receptor subtypes or in primary neurons.

Protocol:

-

Cell Preparation: Cells expressing the desired GABAA receptor subtypes are cultured on coverslips.

-

Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane (gigaseal). The membrane patch under the pipette tip is then ruptured to achieve the whole-cell recording configuration.

-

Drug Application: The cell is voltage-clamped at a holding potential (e.g., -60 mV). GABA is applied to the cell to elicit an inward chloride current. This compound is then co-applied with GABA to determine its modulatory effect on the GABA-evoked current.

-

Data Acquisition and Analysis: The changes in membrane current are recorded and analyzed to determine the potency (EC₅₀) and efficacy of this compound as a positive allosteric modulator.

In Vivo Assays

Standard animal models of anxiety are used to assess the anxiolytic-like effects of this compound.

-

Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.

-

Light-Dark Box Test: This model is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their desire to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment.

-

Vogel Conflict Test: In this model, thirsty rats are trained to drink from a tube that is electrified. Anxiolytic drugs increase the number of punished licks.

The anticonvulsant properties of this compound are evaluated using chemically or electrically induced seizure models.

-

Pentylenetetrazol (PTZ)-Induced Seizure Test: PTZ is a GABAA receptor antagonist that induces clonic and tonic-clonic seizures. The ability of this compound to prevent or delay the onset of seizures is measured.

-

Maximal Electroshock (MES) Seizure Test: This test induces tonic-clonic seizures via electrical stimulation. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant efficacy.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathway of GABAA receptor modulation and a typical experimental workflow for preclinical evaluation.

Caption: GABAA Receptor Signaling Pathway.

Caption: Preclinical Evaluation Workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Direct structural insights into GABAA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor pharmacology of fluorinated derivatives of the novel sedative-hypnotic pyrazolopyrimidine indiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The diversity of GABAA receptors. Pharmacological and electrophysiological properties of GABAA channel subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Divaplon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divaplon (also known as RU-32698) is a nonbenzodiazepine anxiolytic and anticonvulsant compound belonging to the imidazo[1,2-a]pyrimidine class of drugs.[1][2] It functions as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1] This document provides a detailed protocol for the synthesis of this compound for research purposes, based on established synthetic methodologies for imidazo[1,2-a]pyrimidines. Additionally, it outlines the mechanism of action of this compound and presents relevant experimental workflows.

Chemical Synthesis of this compound

The synthesis of this compound, (6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone, is achieved through a key cyclocondensation reaction between a substituted 2-aminopyrimidine and an α-haloketone. The overall synthetic scheme is presented below.

Diagram of the Synthetic Pathway

Caption: Synthetic pathway of this compound.

Synthesis of Starting Materials

The synthesis of the key pyrimidine intermediate can be achieved through the condensation of ethyl 3-oxopentanoate with guanidine.

Experimental Protocol:

-

To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride.

-

Stir the mixture for 30 minutes at room temperature.

-

Add ethyl 3-oxopentanoate dropwise to the reaction mixture.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The precipitated product, 2-amino-4-ethyl-6-hydroxy-5-methylpyrimidine, is collected by filtration, washed with cold ethanol, and dried.

2-bromo-1-phenylethanone is a commercially available reagent. However, it can be synthesized by the bromination of acetophenone.

Experimental Protocol:

-

Dissolve acetophenone in a suitable solvent such as acetic acid or diethyl ether.

-

Slowly add bromine (Br2) to the solution at 0-5 °C with constant stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford 2-bromo-1-phenylethanone.

Final Synthesis of this compound

The final step involves the cyclocondensation of 2-amino-4-ethyl-6-methoxy-5-methylpyrimidine with 2-bromo-1-phenylethanone.

Experimental Protocol:

-

Suspend 2-amino-4-ethyl-6-methoxy-5-methylpyrimidine and 2-bromo-1-phenylethanone in a suitable solvent such as ethanol or isopropanol.

-

Add a base, such as sodium bicarbonate or triethylamine, to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product, this compound, is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound, based on general procedures for imidazo[1,2-a]pyrimidine synthesis. Actual yields may vary depending on specific reaction conditions and scale.

| Step | Reactants | Solvent | Catalyst/Reagent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Purity (%) |

| 1. Pyrimidine Formation | Ethyl 3-oxopentanoate, Guanidine | Ethanol | Sodium Ethoxide | 6-8 | Reflux | 70-80 | >95 |

| 2. O-Methylation | 2-amino-4-ethyl-6-hydroxy-5-methylpyrimidine, Dimethyl sulfate | Acetone | K2CO3 | 4-6 | Reflux | 80-90 | >98 |

| 3. Cyclocondensation | 2-amino-4-ethyl-6-methoxy-5-methylpyrimidine, 2-bromo-1-phenylethanone | Ethanol | NaHCO3 | 4-6 | Reflux | 60-75 | >99 |

Mechanism of Action and Signaling Pathway

This compound exerts its anxiolytic and anticonvulsant effects by acting as a partial agonist at the benzodiazepine binding site of the GABAA receptor.[1] The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl-) into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

This compound allosterically modulates the GABAA receptor, enhancing the effect of GABA. By binding to the benzodiazepine site, located at the interface of the α and γ subunits, this compound increases the frequency of the GABA-gated chloride channel opening. This leads to an enhanced inhibitory postsynaptic potential and a reduction in neuronal excitability.

Diagram of this compound's Signaling Pathway

Caption: Signaling pathway of this compound at the GABAA receptor.

Experimental Workflow for In Vitro Analysis

The following workflow outlines a general procedure for evaluating the activity of synthesized this compound on GABAA receptors using electrophysiological techniques, such as the two-electrode voltage-clamp (TEVC) method in Xenopus oocytes.

Diagram of the Experimental Workflow

References

Application Notes and Protocols for In Vivo Studies of Divaplon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divaplon (also known as ocinaplon) is an experimental therapeutic agent that has demonstrated anxiolytic properties in preclinical and clinical studies. It functions as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] this compound's mechanism of action is similar to benzodiazepines; however, preclinical evidence suggests a significant separation between doses that produce anxiolytic effects and those that cause sedation, muscle relaxation, and ataxia, indicating a potentially favorable "anxioselective" profile.[1][2]

These application notes provide a comprehensive overview of the experimental design for in vivo studies of this compound, including detailed protocols for key behavioral assays, a summary of available preclinical data, and a description of its mechanism of action.

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its anxiolytic effects by binding to an allosteric site on the GABA-A receptor, enhancing the receptor's response to its endogenous ligand, gamma-aminobutyric acid (GABA). This potentiation of GABAergic neurotransmission leads to increased chloride ion influx into neurons, resulting in hyperpolarization and a reduction in neuronal excitability. The anticonflict effects of this compound in animal models are blocked by the benzodiazepine receptor antagonist flumazenil, confirming its action at the GABA-A receptor complex.

References

- 1. Selective anxiolysis produced by ocinaplon, a GABA(A) receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. A Multicenter, Placebo‐Controlled, Double‐Blind, Randomized Study of Efficacy and Safety of Ocinaplon (DOV 273,547) in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Divaplon in Animal Models of Anxiety

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Divaplon, a nonbenzodiazepine anxiolytic from the imidazopyrimidine class, in common animal models of anxiety. This compound acts as a partial agonist at the benzodiazepine site of the GABAA receptor.[1] This document outlines detailed protocols for the Elevated Plus Maze (EPM), Light-Dark Box (LDB), and Fear Conditioning tests, and presents a framework for data analysis and interpretation.

Mechanism of Action: GABAergic Signaling Pathway

This compound, like other benzodiazepine site agonists, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. This receptor is a ligand-gated ion channel that, upon binding with GABA, allows chloride ions to enter the neuron. The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability. This compound allosterically modulates the GABAA receptor, increasing the affinity of GABA for its binding site and potentiating the inhibitory effect. This widespread neuronal inhibition in brain regions associated with anxiety, such as the amygdala and prefrontal cortex, is believed to underlie its anxiolytic effects.

Caption: this compound's mechanism of action at the GABA-A receptor.

GABAA Receptor Subtype Binding Affinity

| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | Primary Effect Profile |

| This compound | Data not available | Data not available | Data not available | Data not available | Anxiolytic, Anticonvulsant |

| Diazepam-like (3-S)[2] | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | Anxiolytic, Sedative |

| Fasiplon[3] | ~20 | ~5 | ~4 | ~15 | Anxiolytic |

| Zolpidem[3] | High Affinity | ~10-fold lower | ~10-fold lower | No appreciable affinity | Sedative/Hypnotic |

Pharmacokinetics

The pharmacokinetic profile of a compound is crucial for designing in vivo experiments, including determining the optimal route of administration and the time between drug administration and behavioral testing. While specific pharmacokinetic parameters for this compound in rodents are not widely published, the table below provides a template of key parameters based on data from other orally administered anxiolytics in rats.

| Parameter | Value (for illustrative purposes) | Description |

| Route of Administration | Oral (gavage) | Common route for preclinical studies. |

| Tmax (Time to Peak Plasma Concentration) | ~30 minutes | Time at which the drug reaches its highest concentration in the blood. |

| t1/2 (Elimination Half-life) | ~1-2 hours | Time it takes for the concentration of the drug in the body to be reduced by half. |

| Bioavailability (F%) | Data not available | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Application Protocol 1: Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Experimental Workflow

Caption: Workflow for the Elevated Plus Maze experiment.

Methodology

-

Apparatus: The maze is shaped like a plus sign and typically made of a non-porous material for easy cleaning. It has two "open" arms and two "closed" arms with high walls. The entire maze is elevated above the floor.

-

Animals: Adult male or female rodents (e.g., Wistar rats or C57BL/6 mice).

-

Procedure: a. Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment. b. Administer this compound or vehicle control (e.g., saline, distilled water with a suspending agent) via the desired route (e.g., oral gavage). The pre-treatment time should be based on the pharmacokinetic profile of the drug (typically 30-60 minutes for oral administration). c. Place the animal in the center of the maze, facing one of the open arms. d. Allow the animal to freely explore the maze for a 5-minute period. e. Behavior is recorded using an overhead video camera and tracking software. f. Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate olfactory cues.

Data Analysis and Expected Results

Anxiolytic compounds are expected to increase the exploration of the open arms.

| Parameter | Vehicle Control (Illustrative) | This compound (Expected Effect) |

| Time in Open Arms (%) | 15-25% | Increased |

| Entries into Open Arms (%) | 20-30% | Increased |

| Time in Closed Arms (%) | 75-85% | Decreased |

| Total Arm Entries | Variable | No significant change (to rule out locomotor effects) |

Application Protocol 2: Light-Dark Box (LDB) Test

The LDB test is another common model for assessing anxiety-like behavior. It is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to brightly lit areas.

Experimental Workflow

Caption: Workflow for the Light-Dark Box experiment.

Methodology

-

Apparatus: A box divided into two compartments: a large, brightly illuminated compartment and a smaller, dark compartment. The compartments are connected by an opening.

-

Animals: Adult male or female rodents.

-

Procedure: a. Acclimatize the animals to the testing room for at least 30-60 minutes. b. Administer this compound or vehicle control. c. Place the animal in the center of the light compartment, facing away from the opening to the dark compartment. d. Allow the animal to explore the apparatus freely for 5-10 minutes. e. Record behavior using a video tracking system. f. Clean the apparatus thoroughly between trials.

Data Analysis and Expected Results

Anxiolytic compounds are expected to increase the time spent in the light compartment.

| Parameter | Vehicle Control (Illustrative) | This compound (Expected Effect) |

| Time in Light Compartment (s) | 60-90 s | Increased |

| Transitions between Compartments | 10-15 | Increased or no change |

| Latency to Enter Dark Compartment (s) | 5-15 s | Increased |

| Locomotor Activity in Light Compartment | Variable | Increased or no change |

Application Protocol 3: Fear Conditioning

Fear conditioning is a form of associative learning where a neutral stimulus (conditioned stimulus, CS; e.g., a tone) is paired with an aversive stimulus (unconditioned stimulus, US; e.g., a mild foot shock). This leads to the expression of a fear response (e.g., freezing) to the CS alone. This model is useful for studying the effects of drugs on the acquisition, consolidation, and extinction of fear memories.

Experimental Workflow

Caption: Workflow for a Fear Conditioning experiment.

Methodology

-

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric shock, a speaker to deliver an auditory cue, and a camera to record behavior.

-

Animals: Adult male or female rodents.

-

Procedure: a. Day 1: Conditioning: Place the animal in the conditioning chamber. After a habituation period (e.g., 2 minutes), present the CS (e.g., a 30-second tone) that co-terminates with the US (e.g., a 0.5-second, 0.5 mA foot shock). Repeat this pairing several times with an inter-trial interval. b. Day 2: Contextual Fear Test: Place the animal back into the same conditioning chamber for a set period (e.g., 5 minutes) without presenting the tone or shock. Measure the percentage of time the animal spends freezing. c. Day 3: Cued Fear Test: Place the animal in a novel context (different chamber with different olfactory and visual cues). After a habituation period, present the CS (tone) without the US. Measure the percentage of time the animal spends freezing during the CS presentation. d. Drug Administration: this compound can be administered before or after the conditioning session to study its effects on acquisition or consolidation of fear memory, respectively. It can also be administered before the contextual or cued fear tests to assess its effect on the expression of fear.

Data Analysis and Expected Results

Anxiolytics like this compound are expected to reduce the expression of conditioned fear.

| Experimental Phase | Parameter | Vehicle Control (Illustrative) | This compound (Expected Effect if given before testing) |

| Contextual Fear Test | Freezing (%) | 40-60% | Decreased |

| Cued Fear Test | Freezing (%) during CS | 50-70% | Decreased |

References

Application Notes and Protocols for Divaplon Cell-Based Assays on GABAA Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divaplon (also known as RU-32698) is a nonbenzodiazepine compound belonging to the imidazopyrimidine class of drugs. It functions as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] This interaction allosterically modulates the receptor, enhancing the effect of GABA and leading to a calming or inhibitory effect on neuronal activity. These application notes provide detailed protocols for cell-based assays to characterize the interaction of this compound and other potential modulators with GABAA receptors.

GABAA receptors are ligand-gated ion channels composed of five subunits, which can belong to different classes (α, β, γ, δ, ε, θ, π, and ρ). The specific subunit composition of the receptor determines its pharmacological properties. The majority of GABAA receptors in the brain consist of two α, two β, and one γ subunit.

Signaling Pathway of GABAA Receptor Activation

The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of Cl- ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. Positive allosteric modulators like this compound bind to a site distinct from the GABA binding site (the benzodiazepine site) and enhance the GABA-induced chloride current.

Caption: GABAA Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's interaction with GABAA receptors. Further studies are required to determine the subtype-specific binding affinities and functional potentiation of this compound.

| Compound | Parameter | Value | Receptor Subtype | Reference |

| This compound (RU-32698) | IC50 | 0.056 µM | Not Specified | [1] |

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (like this compound) to the GABAA receptor by measuring its ability to displace a radiolabeled ligand that binds to the same site.

Experimental Workflow:

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol:

Materials:

-

HEK293 cells stably or transiently expressing the desired GABAA receptor subtype (e.g., α1β2γ2).

-

Cell culture reagents.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand (e.g., [3H]Flunitrazepam for the benzodiazepine site).

-

Unlabeled this compound.

-

Non-specific binding control (e.g., Clonazepam).

-

96-well filter plates.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the target GABAA receptor subtype.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and cell membranes.

-

Non-specific Binding: Add assay buffer, radioligand, a high concentration of non-specific control (e.g., 10 µM Clonazepam), and cell membranes.

-

Competition: Add assay buffer, radioligand, varying concentrations of this compound, and cell membranes.

-

-

Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Quantification:

-

Dry the filters and add scintillation fluid to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

FLIPR-Based Membrane Potential Assay

This high-throughput functional assay measures changes in cell membrane potential in response to GABAA receptor activation. It is suitable for screening large numbers of compounds.

Experimental Workflow:

Caption: FLIPR-Based Membrane Potential Assay Workflow.

Detailed Protocol:

Materials:

-

HEK293 cells stably expressing the desired GABAA receptor subtype.

-

Cell culture reagents.

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

FLIPR Membrane Potential Assay Kit (or similar fluorescent dye).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

This compound stock solution.

-

GABA stock solution.

-

FLIPR instrument.

Procedure:

-

Cell Plating: Seed cells into microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading:

-

Prepare the fluorescent dye solution according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye solution.

-

Incubate the plate at 37°C for 60 minutes to allow the dye to load into the cells.

-

-

Assay Protocol (in FLIPR):

-

Place the cell plate and the compound plate (containing this compound and GABA solutions) into the FLIPR instrument.

-

Baseline Reading: The instrument will measure the baseline fluorescence of each well for a set period.

-

Compound Addition:

-

To test for agonist activity, the instrument will add varying concentrations of this compound to the wells.

-

To test for potentiation of the GABA response, the instrument will first add this compound, incubate for a short period, and then add a sub-maximal concentration of GABA (e.g., EC20).

-

-

Fluorescence Measurement: The instrument will continuously record the fluorescence intensity in each well before, during, and after compound addition. An increase in fluorescence typically corresponds to membrane depolarization due to Cl- efflux.

-

-

Data Analysis:

-

The change in fluorescence is calculated as the maximum fluorescence signal minus the baseline fluorescence.

-

For agonist activity, plot the change in fluorescence against the log concentration of this compound to determine the EC50.

-

For potentiation, plot the GABA-induced fluorescence change in the presence of different concentrations of this compound against the log concentration of this compound to determine the EC50 for potentiation.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion flow through GABAA receptors and is considered the gold standard for characterizing the functional effects of compounds on ion channels.

Experimental Workflow:

Caption: Whole-Cell Patch-Clamp Electrophysiology Workflow.

Detailed Protocol:

Materials:

-

Cells expressing the desired GABAA receptor subtype, plated on glass coverslips.

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass capillaries for pipettes.

-

Pipette puller.

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

-

Internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).

-

GABA and this compound stock solutions.

-

Perfusion system.

Procedure:

-

Preparation:

-

Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull a glass pipette to a resistance of 3-5 MΩ when filled with internal solution.

-

Mount the filled pipette on the micromanipulator.

-

-

Recording:

-

Approach a cell with the pipette and apply slight positive pressure.

-

Form a gigaohm seal ( >1 GΩ) between the pipette tip and the cell membrane by applying gentle suction.

-

Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential of -60 mV.

-

-

Drug Application and Data Acquisition:

-

Establish a stable baseline current.

-

Apply a brief pulse of a low concentration of GABA (e.g., EC10-EC20) using the perfusion system to elicit a control current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Ensure a sufficient washout period between applications.

-

Record the currents throughout the experiment.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Calculate the percentage potentiation of the GABA current by this compound at each concentration.

-

Plot the percentage potentiation against the log concentration of this compound to determine the EC50 for potentiation.

-

Analyze the effects of this compound on the activation and deactivation kinetics of the GABA-evoked currents.

-

Conclusion

The provided protocols offer a comprehensive framework for the in-vitro characterization of this compound and other modulators of the GABAA receptor. The choice of assay will depend on the specific research question, with radioligand binding assays being ideal for determining binding affinity, FLIPR assays for high-throughput screening, and patch-clamp electrophysiology for detailed functional characterization. By employing these cell-based assays, researchers can gain valuable insights into the pharmacology of novel compounds targeting the GABAA receptor for the development of new therapeutics for a variety of neurological and psychiatric disorders.

References